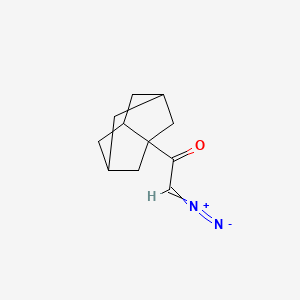

3-Noradamantyl diazomethyl ketone

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-diazo-1-(3-tricyclo[3.3.1.03,7]nonanyl)ethanone |

InChI |

InChI=1S/C11H14N2O/c12-13-6-10(14)11-4-7-1-8(5-11)3-9(11)2-7/h6-9H,1-5H2 |

InChI Key |

GHOFZWOFRPJTIE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC3(C2)C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Tetrafluorophenoxymethyl Ketone Cruzain Inhibitors

- Structure: Features a phenoxymethyl ketone group with tetrafluoro substitution.

- Synthesis : Prepared via diazomethane-mediated formation of diazomethyl ketone intermediates, followed by Cu(I)-catalyzed cycloaddition .

- Activity : Demonstrated efficacy in a Chagas disease mouse model (20 mg/kg, intraperitoneal), achieving parasite clearance and reduced inflammation .

Ethyldiazoacetate Derivatives

α,β-Unsaturated Diazomethyl Ketones

- Structure : Combines a diazomethyl ketone with conjugated double bonds.

- Applications : Participates in Wolff rearrangements and Staudinger-Meyer reactions to synthesize pyridines and heterocycles .

Research Findings and Mechanistic Insights

- Enzyme Inhibition: The 3-noradamantyl group’s lipophilicity enhances binding to 11β-HSD1’s hydrophobic active site, explaining its nanomolar potency .

- Reactivity Trends : Electron-withdrawing groups (e.g., tetrafluoro) stabilize diazomethyl ketones, improving synthetic utility and reaction yields .

Preparation Methods

Triflic Acid-Promoted Ring Contraction

The noradamantane core is accessible via acid-catalyzed ring contraction of adamantane derivatives. A 2021 study demonstrated that treating N-methyl-protected cyclic carbamates with triflic acid (CFSOH) induces a cascade reaction involving decarboxylation and intramolecular 1,2-alkyl shifts, yielding noradamantane iminium triflates. For example:

This method achieves noradamantane ketones in 70–85% yield, providing a critical intermediate for subsequent diazomethyl functionalization.

Alternative Noradamantane Precursors

Hydroxy-substituted adamantanes serve as starting materials for noradamantane synthesis. For instance, 2-hydroxyadamantane undergoes oxidative cleavage followed by reductive amination to generate noradamantane derivatives.

Diazomethyl Group Introduction

Diazotransfer to Noradamantyl Ketones

A nonoxidative diazotransfer protocol using 4-acetamidobenzenesulfonyl azide (ABSA) enables direct conversion of ketones to diazoketones. In a 2022 study, trimethyl phosphonoacetate reacted with ABSA under cesium carbonate catalysis to form diazophosphonates, which underwent Horner–Wadsworth–Emmons (HWE) reactions with aldehydes to yield diazoketones. Adapting this to noradamantyl ketones:

This method avoids hazardous diazomethane gas and achieves yields up to 77% for aliphatic diazoketones.

Hydrazone Diazotization

Classical diazotization of ketone hydrazones offers a reliable pathway. A 2007 study detailed the reaction of cyclopropanol-derived ketones with sodium nitrite (NaNO) in acidic media to form β-functionalized diazoketones. For noradamantyl systems:

-

Hydrazone Formation :

-

Diazotization :

Yields for analogous substrates ranged from 70–96% , depending on the nucleophile and solvent.

Flow Reactor-Assisted Diazomethane Generation

Safe Diazomethane Synthesis

A 2023 flow chemistry approach generates diazomethane (CHN) in situ using a serial reactor system, achieving a production rate of 0.45 mol/h . This method minimizes explosion risks and enables scalable diazoketone synthesis:

The protocol is compatible with Boc-protected amino acids, suggesting adaptability to sterically hindered substrates like noradamantane.

Comparative Analysis of Methods

Yield and Scalability

Mechanistic Considerations

-

Ring Contraction : Proceeds via carbocation intermediates stabilized by the adamantane framework.

-

Diazotransfer : Involves nucleophilic attack of the ketone enolate on ABSA, followed by sulfonyl group elimination.

-

Diazotization : Requires nitrous acid (HNO) to convert hydrazones to diazo compounds via a nitrosation-rearrangement sequence.

Challenges and Optimization Strategies

Steric Hindrance

The noradamantyl group’s rigidity may impede reaction kinetics. Strategies include:

Q & A

Q. Methodological Approach

Systematic Variation : Synthesize analogs with substituents at different positions (e.g., methyl, halogens) to isolate steric/electronic effects.

Kinetic Analysis : Compare reaction rates via time-resolved NMR or UV-Vis spectroscopy.

Computational Modeling : Use DFT to map substituent effects on carbene stability and transition-state energies.

Contradictory data (e.g., lower yields with bulkier groups) may arise from competing side reactions (e.g., dimerization), which can be suppressed using low-temperature photolysis .

What strategies optimize cyclopropanation efficiency using 3-Noradamantyl diazomethyl ketone?

Q. Advanced

- Catalyst Selection : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) enhance carbene transfer efficiency.

- Solvent Effects : Non-polar solvents (e.g., toluene) reduce carbene quenching.

- Substrate Design : Alkenes with electron-withdrawing groups (e.g., esters) improve cyclopropane yields (>75% reported in aryl-participated systems).

Mechanistic studies show that adamantane’s rigidity minimizes undesired carbene rearrangements, improving stereocontrol .

How does photolysis versus thermal decomposition affect reaction outcomes?

Q. Advanced

- Photolysis : Generates singlet carbenes, favoring stereospecific insertions (e.g., enantioselective cyclopropanation).

- Thermal Activation : Produces triplet carbenes, leading to racemic mixtures but higher tolerance for protic solvents.

Controlled experiments show photolysis at 365 nm achieves 90% conversion in <1 hour, while thermal methods require prolonged heating (6–12 hours) .

What are the limitations of current synthetic protocols for 3-Noradamantyl diazomethyl ketone?

Q. Critical Analysis

Scalability : Multi-step synthesis (e.g., hydrazone oxidation) complicates large-scale production.

Stability : Diazomethyl ketones are light- and heat-sensitive, requiring inert storage conditions.

Functional Group Tolerance : Strong oxidants in synthesis may degrade sensitive substituents.

Recent advances propose flow chemistry to improve scalability and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.